1-(5-chloro-2-methylphenyl)-4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine
説明
特性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3/c1-14-2-3-16(22)11-19(14)25-5-7-26(8-6-25)21(27)15-10-18(23)20(24-12-15)29-17-4-9-28-13-17/h2-3,10-12,17H,4-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMPOWQIZOMDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(5-chloro-2-methylphenyl)-4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This compound, belonging to the piperazine family, is characterized by its complex structure, which includes a chloro-substituted aromatic ring and a pyridine moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing piperazine and pyridine moieties often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its pharmacological effects through various studies.
Anticancer Potential
In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation.
Case Study: Piperazine Derivatives in Cancer Research
A recent study investigated the effects of piperazine derivatives on cancer cell lines, specifically focusing on their ability to induce apoptosis. The results indicated that certain derivatives could significantly reduce cell viability in a dose-dependent manner.
Table 2: Cytotoxic Effects of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | HeLa (cervical) | 25 | Apoptosis induction |
| Compound D | MCF-7 (breast) | 30 | Cell cycle arrest |
| 1-(5-chloro-2-methylphenyl)-4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine | TBD | TBD | TBD |
Neuropharmacological Effects
Piperazine derivatives have also been studied for their neuropharmacological effects, particularly as potential anxiolytics or antidepressants. The interaction with neurotransmitter systems such as serotonin and dopamine is a key area of interest.
Research Findings:
A study highlighted the ability of certain piperazine compounds to act as selective serotonin reuptake inhibitors (SSRIs), suggesting that they could be beneficial in treating mood disorders.
類似化合物との比較
Comparison with Similar Compounds
Structural Comparisons
- Compound 23 (): 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(5-chloro-2-methylphenyl)piperazine Shares the 5-chloro-2-methylphenylpiperazine core but replaces the pyridine-carbonyl group with a phenethyl-dihydroindenyloxy substituent.
- Compound 10b () : 5-Chloro-6-(4-[4-chlorobenzyl]piperazin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridine
- Chlorantraniliprole analogs (): Anthranilic diamides with pyrazole-carboxamide moieties While structurally distinct, these compounds share halogenated aromatic systems and carboxamide linkages, critical for insecticidal activity via ryanodine receptor modulation .
Physical Properties
*Calculated based on structural formula; †Estimated using atomic masses.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
Methodological Answer: The synthesis of piperazine derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. For example:
- Core Formation: The pyridine-carbonyl-piperazine scaffold can be synthesized via nucleophilic acyl substitution, where 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid reacts with 1-(5-chloro-2-methylphenyl)piperazine in the presence of coupling agents (e.g., EDCI or DCC) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended.
- Validation: Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to ensure absence of unreacted intermediates or side products .
Q. What structural characterization techniques are critical for confirming the compound’s identity?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure using programs like ORTEP-3 to confirm stereochemistry and bond angles .
- Spectroscopic Analysis:
- NMR: ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 6.8–8.2 ppm), piperazine protons (δ 2.5–3.5 ppm), and oxolane protons (δ 3.5–4.5 ppm). ¹³C NMR to confirm carbonyl (δ ~165 ppm) and quaternary carbons.
- HRMS: Validate molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the oxolane ether or carbonyl groups .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing oxolane with tetrahydrofuran or varying chloro/methyl groups). Assess impact on bioactivity via:
- Computational Modeling: Use Schrödinger Suite or AutoDock to predict binding modes and guide rational design .
Table 1: Example SAR Data for Analogous Piperazine Derivatives
| Substituent Modification | Binding Affinity (Ki, nM) | Cellular IC₅₀ (μM) |
|---|---|---|
| Oxolane → Tetrahydrofuran | 12.3 ± 1.2 | 1.8 ± 0.3 |
| 5-Chloro → 5-Fluoro | 8.7 ± 0.9 | 0.9 ± 0.2 |
Q. How can conflicting solubility and stability data be resolved?
Methodological Answer:
- Solubility: Use shake-flask method (pH 7.4 PBS vs. DMSO) with UV-Vis quantification. For low solubility, employ co-solvents (e.g., PEG 400) or nanoformulation .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for degradation products (e.g., oxolane ring-opening or piperazine oxidation) .
- Contradiction Resolution: Cross-validate using orthogonal methods (e.g., NMR stability vs. HPLC purity) and replicate under controlled conditions .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Coupling Reaction Optimization: Screen coupling agents (e.g., HATU vs. EDCI) and bases (DIPEA vs. TEA) to minimize side products.
- Process Chemistry: Use flow reactors for exothermic steps (e.g., acyl chloride formation) to improve heat dissipation and scalability .
- Catalysis: Employ Pd-catalyzed cross-coupling for halogenated intermediates (e.g., Suzuki-Miyaura for pyridine functionalization) .
Q. How can the compound’s pharmacokinetic (PK) properties be evaluated preclinically?
Methodological Answer:
- In Vitro ADME:
- In Vivo PK: Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5–24 h post-dose and calculate AUC, Cₘₐₓ, and t₁/₂ .
Table 2: Hypothetical PK Parameters (Modeled on Analogous Compounds)
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45–60% |
| Plasma t₁/₂ | 6.2 ± 1.1 h |
| Vd (L/kg) | 2.8 ± 0.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
